2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide
Description
Systematic IUPAC Name Derivation and Structural Validation
The IUPAC name for this compound is derived through hierarchical identification of its longest carbon chain and substituents. The parent structure is acetamide , with two primary substituents:
- A 2-(4-chlorophenoxy) group attached to the acetyl moiety.
- A piperidin-4-yl group linked via a 3-(4-chlorophenoxy)-2-hydroxypropyl side chain.
Structural breakdown :
- Acetamide backbone : The core structure is ethanamide (CH₃CONH–), modified at the nitrogen atom.
- N-substituent : The nitrogen atom binds to a piperidin-4-yl group, which is further substituted at position 1 with a 3-(4-chlorophenoxy)-2-hydroxypropyl chain.
- 2-(4-chlorophenoxy) substituent : The acetyl group’s α-carbon (position 2) is bonded to a phenoxy group with a para-chloro substitution.
Validation of this structure is confirmed by cross-referencing databases such as PubChem and AKSci, which report congruent connectivity and functional group arrangements. The presence of dual 4-chlorophenoxy groups and a hydroxypropyl-piperidine linkage aligns with mass spectral and NMR data typically used for structural elucidation.
CAS Registry Number and Alternative Chemical Designations
The compound is formally registered under the CAS Registry Number 2168550-93-2 . Alternative designations include:
- IUPAC Synonym : 2-(4-Chlorophenoxy)-N-[1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl]acetamide
- Supplier Catalog Number : AKSci 2951EL
Notably, the compound lacks widely recognized trivial names due to its specialized synthetic applications and absence from major pharmacopeias. Patents and chemical vendor databases primarily reference it via its IUPAC name or CAS number.
Molecular Formula and Weight Analysis
The molecular formula C₂₂H₂₆Cl₂N₂O₄ is computed as follows:
- Carbon (C) : 22 atoms
- Hydrogen (H) : 26 atoms
- Chlorine (Cl) : 2 atoms
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 4 atoms
Molecular weight calculation :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 22 | 12.01 | 264.22 |
| H | 26 | 1.008 | 26.21 |
| Cl | 2 | 35.45 | 70.90 |
| N | 2 | 14.01 | 28.02 |
| O | 4 | 16.00 | 64.00 |
| Total | 453.35 |
The calculated molecular weight (453.35 g/mol) matches the reported value of 453.4 g/mol , with minor discrepancies attributable to rounding conventions.
SMILES Notation and Stereochemical Considerations
The SMILES notation for the compound is:
CC(=O)NC1CCN(CC(COC2=CC=C(C=C2)Cl)O)CC1.OC3=CC=C(Cl)C=C3
Key features :
- Acetamide core :
CC(=O)N - Piperidin-4-yl group :
C1CCN(CC(COC2=CC=C(C=C2)Cl)O)CC1 - 2-(4-chlorophenoxy) substituent :
OC3=CC=C(Cl)C=C3
Stereochemical analysis :
- The 2-hydroxypropyl chain introduces a chiral center at the second carbon of the propyl group (C2). However, sources do not specify enantiomeric purity or absolute configuration (R/S), suggesting the compound is typically synthesized as a racemic mixture.
- The piperidine ring adopts a chair conformation , with substituents at position 1 (propyl chain) and position 4 (acetamide) occupying equatorial positions to minimize steric strain.
Properties
Molecular Formula |
C22H26Cl2N2O4 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H26Cl2N2O4/c23-16-1-5-20(6-2-16)29-14-19(27)13-26-11-9-18(10-12-26)25-22(28)15-30-21-7-3-17(24)4-8-21/h1-8,18-19,27H,9-15H2,(H,25,28) |
InChI Key |
RXLGTJKEZRYHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)Cl)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxyacetyl chloride with piperidine to form the piperidinyl intermediate.
Hydroxypropylation: The piperidinyl intermediate is then reacted with an epoxide, such as 3-chloro-1,2-propanediol, to introduce the hydroxypropyl group.
Final Coupling: The final step involves coupling the hydroxypropylated piperidinyl intermediate with another equivalent of 4-chlorophenol to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenoxy groups can be reduced to form phenolic derivatives.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted chlorophenoxy derivatives.
Scientific Research Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response that can contribute to tumor-induced immunosuppression. Research indicates that inhibiting IDO can enhance the effectiveness of anti-cancer therapies, making this compound a candidate for combination treatments in oncology .
Cancer Treatment
The compound has been shown to modulate immune responses in cancer patients. It is particularly effective in treating tumor-specific immunosuppression associated with various cancers, including melanoma and breast cancer. By inhibiting IDO, it can potentially restore immune function and improve patient outcomes when used alongside traditional chemotherapy agents .
Immunosuppression Associated with Infectious Diseases
In addition to its anti-cancer properties, this compound is being investigated for its ability to treat immunosuppression linked to infectious diseases such as HIV. By targeting IDO activity, it may help improve immune responses in infected individuals, contributing to better management of their condition .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Impact of Heterocyclic Core : Piperidine and cyclohexane cores generally offer better conformational flexibility than azetidine, facilitating interactions with diverse binding pockets .
- Substituent Effects: Dichlorophenoxy groups enhance potency but may increase toxicity, while fluorinated or cyanophenoxy groups optimize electronic properties for target engagement .
- Linker Design : Hydroxypropyl and ethynyl linkers balance flexibility and stability, whereas unsaturated or aromatic linkers (e.g., but-2-enyl) may restrict binding modes .
Biological Activity
The compound 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular structure of the compound features a piperidine ring substituted with a chlorophenoxy group, which is significant for its biological interactions. The presence of hydroxyl and acetamide functional groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a series of related compounds demonstrated biological activity comparable to established antibiotics such as isoniazid and ciprofloxacin, particularly against mycobacterial and fungal strains . The study highlighted the importance of lipophilicity and structure in determining antimicrobial efficacy.
Inhibition of the ATF4 Pathway
The compound has been identified as an inhibitor of the ATF4 pathway, which plays a critical role in cellular stress responses and has implications in neurodegenerative diseases and cancer . This inhibition suggests potential therapeutic applications in oncology and neuroprotection.
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide can be attributed to specific structural features:
- Chlorophenoxy Groups : These enhance lipophilicity and may facilitate membrane penetration.
- Piperidine Ring : Provides a basic nitrogen atom that can interact with biological targets.
- Hydroxyl Group : May participate in hydrogen bonding, improving binding affinity to target proteins.
Case Studies
- Antimicrobial Screening : A study evaluated various chlorophenoxy derivatives for their ability to inhibit bacterial growth. Results indicated that compounds with similar piperidine substitutions exhibited enhanced activity against resistant strains .
- Cancer Treatment : A patent described the use of related compounds as ATF4 inhibitors for treating cancer. The study showed that these compounds could reduce tumor growth in preclinical models by modulating stress response pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
